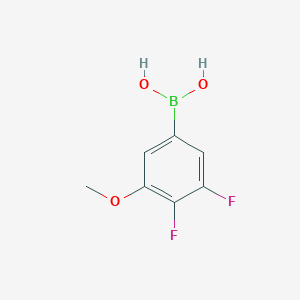
2-Bromo-5-(methylsulfonyl)thiophene
Übersicht
Beschreibung
“2-Bromo-5-(methylsulfonyl)thiophene” is a chemical compound with the molecular formula C5H5BrO2S2 . It has a molecular weight of 241.1 g/mol. The compound is used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, such as “2-Bromo-5-(methylsulfonyl)thiophene”, involves various reactions. These include the Gewald reaction, Paal-Knorr Thiophene Synthesis, and others . The synthesis process can involve coupling aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “2-Bromo-5-(methylsulfonyl)thiophene” consists of a thiophene ring with a bromine atom and a methylsulfonyl group attached to it .Chemical Reactions Analysis
Thiophene derivatives like “2-Bromo-5-(methylsulfonyl)thiophene” undergo various chemical reactions. These include electrophilic, nucleophilic, and radical substitutions . The compound can undergo metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene-based analogs, such as 2-Bromo-5-(methylsulfonyl)thiophene, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The sulfur atom in the thiophene ring can interact with metal surfaces, forming a protective layer that prevents corrosion .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The delocalized π-electrons in the thiophene ring can facilitate charge transport, making these compounds ideal for use in semiconductor devices .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The electronic properties of thiophene make it suitable for use in these devices, which are key components in modern electronics .
Organic Light-Emitting Diodes (OLEDs)
Thiophene-based compounds are also used in the fabrication of organic light-emitting diodes (OLEDs) . The ability of thiophene to transport both electrons and holes makes it an ideal material for use in these devices .
Synthesis of Conjugated Polymers
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . These polymers are synthesized using organometallic polycondensation strategies .
Optoelectronic Devices
Thiophene-based conjugated polymers are used in the design and synthesis of novel materials for optical and electronic devices . These materials exhibit fascinating properties such as high conductivity, chemosensitivity, and liquid crystallinity .
Direct Arylation Polymerization (DArP)
Direct arylation polymerization (DArP) is a cost-effective and green method for the synthesis of polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties . Thiophene-based compounds are often used in this process .
Wirkmechanismus
Target of Action
2-Bromo-5-(methylsulfonyl)thiophene is a chemical compound that is often used in the field of organic synthesis It is known to be used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.
Mode of Action
The bromine atom in the compound would be replaced by an organoboron group in a process known as transmetalation . This results in the formation of a new carbon-carbon bond.
Result of Action
The molecular and cellular effects of 2-Bromo-5-(methylsulfonyl)thiophene’s action would largely depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the result of its action would be the formation of a new carbon-carbon bond, facilitating the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(methylsulfonyl)thiophene can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reagents, and the specific conditions under which the reaction is carried out. For instance, Suzuki–Miyaura coupling reactions typically require a palladium catalyst and a base .
Eigenschaften
IUPAC Name |
2-bromo-5-methylsulfonylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQCEWGVFVQJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589613 | |
| Record name | 2-Bromo-5-(methanesulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylsulfonyl)thiophene | |
CAS RN |
2160-61-4 | |
| Record name | 2-Bromo-5-(methanesulfonyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-methanesulfonylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



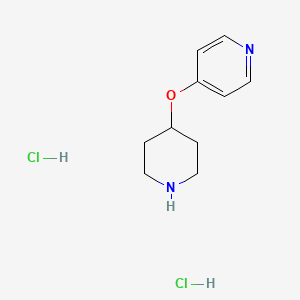
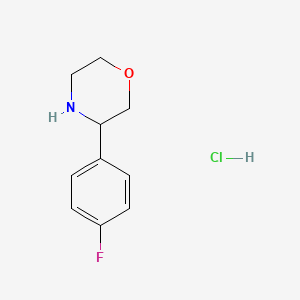
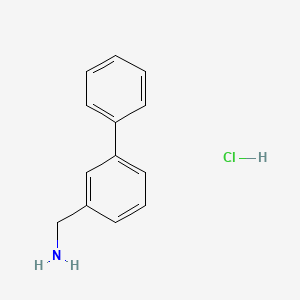

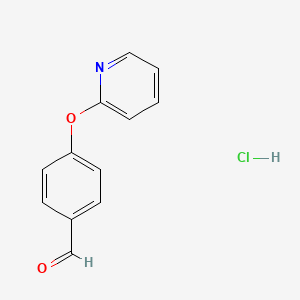


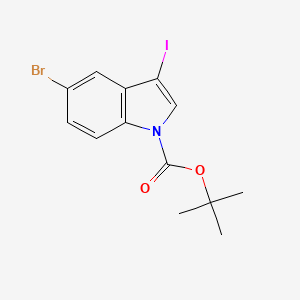

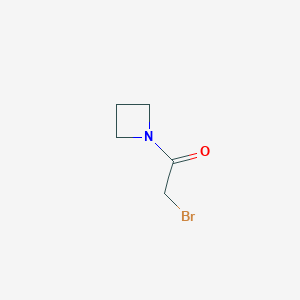
![3-Bromoisothiazolo[4,3-b]pyridine](/img/structure/B1341621.png)
![1-bromo-3-[(Z)-2-iodoethenyl]benzene](/img/structure/B1341623.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1341624.png)
